molecular formula C20H30F6Sn B2802344 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane CAS No. 717918-62-2

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane

Cat. No.: B2802344
CAS No.: 717918-62-2
M. Wt: 503.16
InChI Key: WZQVEDACORHDNZ-UHFFFAOYSA-N
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Description

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups and a tributyl-stannane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with tributyltin chloride in the presence of a suitable catalyst, such as a palladium or nickel complex. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 3,5-bis(trifluoromethyl)phenyl tributyl-tin oxide.

  • Reduction: Reduction reactions can lead to the formation of 3,5-bis(trifluoromethyl)phenyl tributyl-tin hydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the tributyl-stannane group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides, alcohols, and amines can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Derivatives such as oxides and hydroxides.

  • Reduction Products: Hydrides and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane has several scientific research applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions and as a precursor for other organotin compounds.

  • Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, while the tributyl-stannane group facilitates its participation in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as catalysis in organic synthesis or interaction with biological molecules in pharmaceutical research.

Comparison with Similar Compounds

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane is unique due to its specific combination of trifluoromethyl and tributyl-stannane groups. Similar compounds include:

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound has an isothiocyanate group instead of the tributyl-stannane group.

  • 3,5-Bis(trifluoromethyl)benzoic acid: This compound features a carboxylic acid group instead of the tributyl-stannane group.

  • 3,5-Bis(trifluoromethyl)acetophenone: This compound contains an acetophenone group instead of the tributyl-stannane group.

These compounds differ in their functional groups and, consequently, their reactivity and applications. This compound stands out due to its unique combination of properties, making it valuable in specific chemical and pharmaceutical contexts.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-tributylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6.3C4H9.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQVEDACORHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30F6Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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